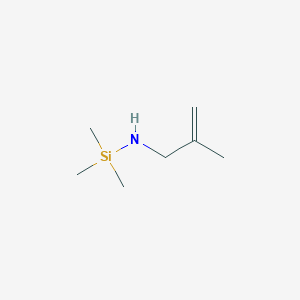
1,1,1-Trimethyl-N-(2-methylprop-2-en-1-yl)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trimethyl-N-(2-methylprop-2-en-1-yl)silanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three methyl groups and an amine group substituted with a 2-methylprop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(2-methylprop-2-en-1-yl)silanamine typically involves the reaction of trimethylsilyl chloride with 2-methylprop-2-en-1-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(CH3)3SiCl+H2NCH2C(CH3)=CH2→(CH3)3SiNHCH2C(CH3)=CH2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trimethyl-N-(2-methylprop-2-en-1-yl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted amine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trimethyl-N-(2-methylprop-2-en-1-yl)silanamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in bioconjugation and as a protective group for amines.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of silicone-based materials and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of 1,1,1-Trimethyl-N-(2-methylprop-2-en-1-yl)silanamine involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to act as a versatile intermediate in chemical reactions. The amine group can participate in hydrogen bonding and nucleophilic attacks, facilitating its use in various synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trimethyl-N-(2-methylprop-2-en-1-yl)silanamine: Unique due to the presence of both silicon and amine functionalities.
Trimethylsilyl chloride: Lacks the amine group, used primarily as a silylating agent.
2-methylprop-2-en-1-amine: Lacks the silicon atom, used as an intermediate in organic synthesis.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both silicon and amine groups. This makes it a valuable compound in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
116458-08-3 |
|---|---|
Molekularformel |
C7H17NSi |
Molekulargewicht |
143.30 g/mol |
IUPAC-Name |
2-methyl-N-trimethylsilylprop-2-en-1-amine |
InChI |
InChI=1S/C7H17NSi/c1-7(2)6-8-9(3,4)5/h8H,1,6H2,2-5H3 |
InChI-Schlüssel |
QMHXMPQVHIGLBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CN[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


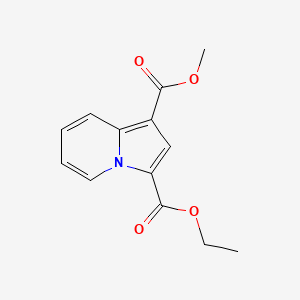

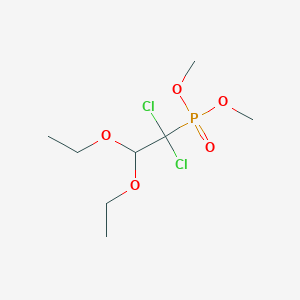
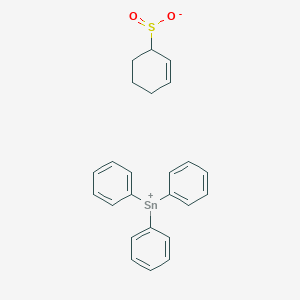
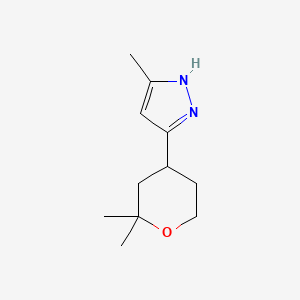
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)
![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
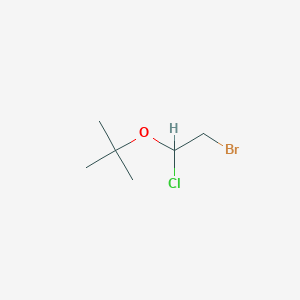
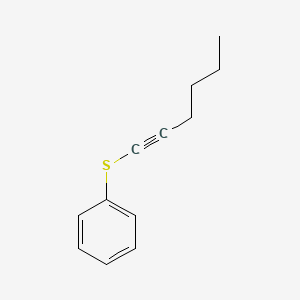
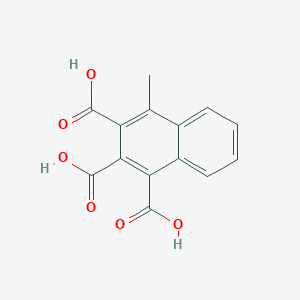
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
